molecular formula C30H29IN2O7 B12503748 5'-O-DMTr-5-Iodo-2'-deoxyuridine

5'-O-DMTr-5-Iodo-2'-deoxyuridine

Cat. No.: B12503748
M. Wt: 656.5 g/mol
InChI Key: RLDUYGSOCGOJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-5-iodouridine typically involves the iodination of 2’-deoxyuridine followed by the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The iodination is usually carried out using iodine and a suitable oxidizing agent under mild conditions to avoid degradation of the nucleoside .

Industrial Production Methods

Industrial production methods for 2’-Deoxy-5’-O-DMT-5-iodouridine are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-DMT-5-iodouridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as thiols, amines, and phosphines.

    Oxidation: Mild oxidizing agents are used to avoid degradation.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted derivatives of 2’-deoxyuridine .

Scientific Research Applications

2’-Deoxy-5’-O-DMT-5-iodouridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-O-DMT-5-iodouridine involves its incorporation into DNA and RNA, where it acts as an intercalating agent. This disrupts the normal function of nucleic acids, making it useful for probing and detecting specific sequences. The compound targets viral DNA polymerases, inhibiting viral replication by substituting itself for thymidine in viral DNA .

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2’-deoxyuridine: Another nucleoside analog used in antiviral research.

    5’-O-(Dimethoxytrityl)-thymidine: Used in the synthesis of oligonucleotides.

Uniqueness

2’-Deoxy-5’-O-DMT-5-iodouridine is unique due to its dual functionality as both an intercalating agent and a probe for specific DNA sequences. Its iodinated structure allows for easy detection and substitution, making it highly versatile in research applications.

Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDUYGSOCGOJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29IN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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